

# Comparative analysis of renal outcomes between empagliflozin and other antidiabetic drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Empagliflozin-d4 |           |
| Cat. No.:            | B15133737        | Get Quote |

### A Comparative Analysis of Renal Outcomes: Empagliflozin vs. Other Antidiabetic Drugs

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the renal outcomes associated with empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, against other classes of antidiabetic drugs. The analysis is supported by data from landmark clinical trials and real-world evidence, with a focus on metrics crucial for drug development and clinical research, including changes in estimated glomerular filtration rate (eGFR), albuminuria, and the incidence of major adverse kidney events.

#### **Executive Summary**

Empagliflozin has demonstrated significant renal protective effects in a broad range of patients with chronic kidney disease (CKD), both with and without type 2 diabetes (T2D).[1][2][3] Large-scale clinical trials, most notably EMPA-REG OUTCOME and EMPA-KIDNEY, have established that empagliflozin, when added to standard care, reduces the risk of kidney disease progression and cardiovascular death.[4][5] Comparisons with other antidiabetic classes, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Glucagon-like Peptide-1 (GLP-1) receptor



agonists, suggest a superior or competitive renal-protective profile for empagliflozin, primarily through hemodynamic and metabolic mechanisms distinct from glucose-lowering alone.

# Empagliflozin vs. Placebo: Landmark Clinical Trial Data

The most robust evidence for empagliflozin's renal benefits comes from large, randomized, placebo-controlled trials.

Table 1: Key Renal Outcomes from Major Empagliflozin Trials

| Outcome                            | EMPA-REG OUTCOME (Patients with T2D & CVD)                                     | EMPA-KIDNEY (Broad<br>Range of CKD Patients)                                 |
|------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Primary Composite Renal<br>Outcome | Incident or Worsening<br>Nephropathy:HR: 0.61 (95%<br>CI: 0.53-0.70)           | Progression of Kidney Disease<br>or CV Death:HR: 0.72 (95%<br>CI: 0.64-0.82) |
| Doubling of Serum Creatinine       | Component of a composite endpoint with aHR of 0.56 (95% CI: 0.39-0.79)         | Component of the primary outcome                                             |
| eGFR Decline                       | Slower annual decline vs.<br>placebo:-0.19 vs1.67<br>mL/min/1.73m <sup>2</sup> | Slower annual decline vs.<br>placebo                                         |
| Progression to  Macroalbuminuria   | HR: 0.62 (95% CI: 0.54-0.72)                                                   | N/A                                                                          |
| All-Cause Hospitalization          | N/A                                                                            | Significant Reduction:HR: 0.86 (95% CI: 0.78-0.95)                           |

HR = Hazard Ratio; CI = Confidence Interval. Primary outcome definitions vary slightly between trials.

# Comparative Efficacy: Empagliflozin vs. Other Antidiabetic Agents



While direct head-to-head trials are limited, real-world evidence and network meta-analyses provide valuable insights into the comparative renal effects of empagliflozin.

#### Empagliflozin vs. DPP-4 Inhibitors (e.g., Linagliptin)

Studies consistently show that empagliflozin is associated with better renal outcomes compared to DPP-4 inhibitors. DPP-4 inhibitors are not associated with significant renal benefits beyond their glucose-lowering effect.

Table 2: Empagliflozin vs. Linagliptin - Real-World Cohort Study

| Outcome                      | Empagliflozin<br>Users      | Linagliptin Users           | Adjusted Hazard<br>Ratio (aHR)                                                |
|------------------------------|-----------------------------|-----------------------------|-------------------------------------------------------------------------------|
| Acute Kidney Injury<br>(AKI) | 1.9% (67 of 3,521)          | 4.1% (144 of 3,521)         | 0.60 (95% CI: 0.45–<br>0.82)                                                  |
| eGFR Decline                 | Smaller decline<br>observed | Greater decline<br>observed | Adjusted β = 1.51<br>mL/min/1.73m <sup>2</sup><br>(favoring<br>empagliflozin) |

Data from a propensity score-matched cohort study over a 2-year follow-up.

#### **Empagliflozin vs. GLP-1 Receptor Agonists**

Both SGLT2 inhibitors and GLP-1 RAs have demonstrated cardiorenal benefits. Comparative studies suggest that while both classes are effective, their specific renal benefits may differ. Empagliflozin appears to have a stronger effect on reducing hospitalization for heart failure and progression to end-stage kidney disease (ESKD).

Table 3: Empagliflozin vs. GLP-1 RAs - Real-World Evidence (EMPRISE Study)



| Outcome                              | Comparison                 | Hazard Ratio (HR)        |
|--------------------------------------|----------------------------|--------------------------|
| Hospitalization for Heart<br>Failure | Empagliflozin vs. GLP-1 RA | 0.50 (95% CI: 0.44-0.56) |
| End-Stage Kidney Disease<br>(ESKD)   | Empagliflozin vs. GLP-1 RA | 0.75 (95% CI: 0.60-0.94) |
| Sustained 40% eGFR Decline           | Empagliflozin vs. GLP-1 RA | 0.77 (95% CI: 0.65-0.91) |
| Composite Kidney Outcome             | Empagliflozin vs. GLP-1 RA | 0.91 (95% CI: 0.81-1.02) |

Data from the EMPRISE real-world study comparing new users of empagliflozin or GLP-1 RAs.

# Empagliflozin vs. Other SGLT2 Inhibitors (e.g., Dapagliflozin)

The renal-protective effects are generally considered a class effect of SGLT2 inhibitors. A large-scale population-based study in Denmark found that initiation of empagliflozin and dapagliflozin resulted in comparable long-term kidney outcomes, including acute kidney injury and CKD progression.

### **Mechanistic Pathways of Renal Protection**

The renoprotective effects of empagliflozin extend beyond glycemic control. The primary mechanism involves the restoration of tubuloglomerular feedback (TGF). By inhibiting glucose and sodium reabsorption in the proximal tubule, empagliflozin increases sodium delivery to the macula densa. This leads to afferent arteriolar vasoconstriction, which in turn reduces intraglomerular pressure and glomerular hyperfiltration—key drivers of kidney damage.

Additional mechanisms include improved tubular oxygenation, reduced inflammation and fibrosis, and favorable systemic metabolic adjustments.





Click to download full resolution via product page

Caption: Mechanism of SGLT2 inhibitor-mediated renal protection.



#### **Experimental Protocols: A Methodological Overview**

The robust data supporting empagliflozin's efficacy is derived from meticulously designed clinical trials. The EMPA-KIDNEY trial serves as a prime example of the rigorous methodology employed.

#### **EMPA-KIDNEY Trial Protocol**

- Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, parallel-group clinical trial.
- Participants: Approximately 6,600 adults with established CKD at risk of progression, with or without diabetes. Inclusion criteria were broad, enrolling patients with an eGFR as low as 20 mL/min/1.73 m<sup>2</sup>.
- Intervention: Participants were randomized 1:1 to receive either empagliflozin 10 mg once daily or a matching placebo, in addition to standard of care, which included a reninangiotensin system (RAS) inhibitor where appropriate.
- Primary Outcome: A composite of kidney disease progression (defined as end-stage kidney disease, a sustained eGFR decline to <10 mL/min/1.73 m², or a sustained eGFR decline of ≥40% from randomization) or cardiovascular death.
- Follow-up: The study was event-driven and continued until a prespecified number of primary outcome events occurred, with a median follow-up of 2 years.





Click to download full resolution via product page

Caption: Simplified workflow of the EMPA-KIDNEY clinical trial.



#### Conclusion

The evidence strongly supports the use of empagliflozin for renal protection in a wide array of patients. Its benefits, demonstrated in large-scale, placebo-controlled trials and supported by real-world data, mark a significant advancement over older antidiabetic agents and position it favorably against other modern therapies like DPP-4 inhibitors and GLP-1 RAs. The distinct hemodynamic mechanism of action provides a strong rationale for its efficacy independent of glucose control, making it a cornerstone therapy for mitigating the progression of chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EMPA-KIDNEY Study Results: Empagliflozin Slows Progression of Chronic Kidney Disease - American College of Cardiology [acc.org]
- 2. EMPA-KIDNEY trial: Effect of empagliflozin on chronic kidney disease progression HDR UK [hdruk.ac.uk]
- 3. EMPA-KIDNEY Trial shows benefits for CKD in broad range of patients | Duke Clinical Research Institute [dcri.org]
- 4. Landmark EMPA-KIDNEY trial showed significant benefit of Jardiance® in reducing kidney disease progression or cardiovascular death by 28% vs. placebo in people with chronic kidney disease [prnewswire.com]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- To cite this document: BenchChem. [Comparative analysis of renal outcomes between empagliflozin and other antidiabetic drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133737#comparative-analysis-of-renal-outcomes-between-empagliflozin-and-other-antidiabetic-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com